An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptyne
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-3-heptyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-heptyne is an internal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a carbon-carbon triple bond, provides a locus for a variety of chemical transformations, making it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these processes to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
Quantitative data for 5-Methyl-3-heptyne is summarized below. It is important to note that while computed values are available, experimentally determined data for some properties are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | --INVALID-LINK--[1] |
| Molecular Weight | 110.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 61228-09-9 | --INVALID-LINK--[2] |
| IUPAC Name | 5-methylhept-3-yne | --INVALID-LINK--[1] |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Refractive Index | Not experimentally determined. | - |
| Solubility | Insoluble in water; soluble in common organic solvents. | General alkyne properties |
Spectroscopic Data
Access to the full experimental spectra for 5-Methyl-3-heptyne can be found in chemical databases such as the NIST WebBook and PubChem. A summary of expected spectroscopic features is provided below.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the different types of protons in the ethyl and sec-butyl groups. The protons on the carbons adjacent to the triple bond will be deshielded. |
| ¹³C NMR | Signals for the eight carbon atoms, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region.[1] |
| IR Spectroscopy | A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms it is an internal alkyne.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be characteristic of the alkyl groups.[2] |
Synthesis of 5-Methyl-3-heptyne
A common and effective method for the synthesis of internal alkynes such as 5-Methyl-3-heptyne is the alkylation of a terminal alkyne. This involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by its reaction with an appropriate alkyl halide.[3][4][5]
Experimental Protocol: Synthesis via Alkylation of 1-Butyne (B89482)
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert gas.
-
Under a positive pressure of nitrogen or argon, place sodium amide in the flask and add anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-butyne to the stirred suspension. The formation of the sodium butynide salt will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 2-bromopentane in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 5-Methyl-3-heptyne.
Caption: Workflow for the synthesis of 5-Methyl-3-heptyne.
Key Chemical Reactions
The triple bond in 5-Methyl-3-heptyne is the site of its key chemical reactivity, allowing for various addition reactions.
Partial Hydrogenation to a cis-Alkene
Internal alkynes can be stereoselectively reduced to cis-alkenes using a poisoned catalyst, such as Lindlar's catalyst. This reaction is a syn-addition of hydrogen across the triple bond.[6][7][8][9][10]
Experimental Protocol: Hydrogenation with Lindlar's Catalyst
Materials:
-
5-Methyl-3-heptyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane or ethanol (B145695) as a solvent
-
Hydrogen gas (balloon or gas cylinder)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve 5-Methyl-3-heptyne in hexane or ethanol in a round-bottom flask.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-5-methyl-3-heptene.
Caption: Partial hydrogenation of 5-Methyl-3-heptyne.
Hydroboration-Oxidation
The hydroboration-oxidation of internal alkynes yields ketones upon tautomerization of the intermediate enol. For unsymmetrical internal alkynes like 5-Methyl-3-heptyne, a mixture of two ketones is expected.[11][12][13][14][15]
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
5-Methyl-3-heptyne
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve 5-Methyl-3-heptyne in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of BH₃·THF to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH.
-
Carefully add 30% H₂O₂ dropwise, keeping the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 5-methyl-3-heptanone and 3-methyl-4-heptanone.
Caption: Hydroboration-oxidation of 5-Methyl-3-heptyne.
Ozonolysis
Ozonolysis of alkynes cleaves the triple bond to produce two carboxylic acids. This reaction is a powerful tool for structural elucidation and synthetic transformations.[16][17][18][19][20]
Experimental Protocol: Ozonolysis
Materials:
-
5-Methyl-3-heptyne
-
Dichloromethane (B109758) or methanol (B129727) as a solvent
-
Ozone (generated by an ozone generator)
-
Water or hydrogen peroxide for workup
Procedure:
-
Dissolve 5-Methyl-3-heptyne in dichloromethane or methanol in a flask equipped with a gas inlet tube and a gas outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Allow the solution to warm to room temperature.
-
Add water or a solution of hydrogen peroxide to the reaction mixture to work up the ozonide.
-
Extract the products into an appropriate solvent, dry the organic layer, and remove the solvent to yield a mixture of propanoic acid and 2-methylbutanoic acid.
Caption: Ozonolysis of 5-Methyl-3-heptyne.
Conclusion
References
- 1. 5-Methyl-3-heptyne | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. reactionweb.io [reactionweb.io]
- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 9. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Ozonolysis - Wikipedia [en.wikipedia.org]
- 17. varsitytutors.com [varsitytutors.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orgosolver.com [orgosolver.com]
